

CP 376395: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of **CP 376395**, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). It is intended to serve as a comprehensive resource, detailing the compound's pharmacological profile, mechanism of action, relevant experimental protocols, and key quantitative data to support its use in neuroscience research.

Core Pharmacological Profile

CP 376395 is a brain-penetrable small molecule that acts as a non-competitive, allosteric antagonist of the CRF1 receptor.[1][2][3] Its high affinity and selectivity make it a critical tool for investigating the role of the CRF system in stress, anxiety, depression, and addiction.[4][5] The compound has a chemical structure based on a 2-aryloxy-4-alkylaminopyridine core.[1]

Table 1: Physicochemical and Structural Properties

Property	Value
Molecular Formula	C ₂₁ H ₃₀ N ₂ O·HCI
Molecular Weight	362.94 g/mol [6]
CAS Number	175140-00-8 (Parent), 1013933-37-3 (HCl salt) [1]



| Solubility | \leq 50 mM in water, \leq 100 mM in DMSO[6] |

Table 2: Receptor Binding and Functional Activity

Parameter	Receptor/Assay	Value	
Binding Affinity (Ki)	Human CRF1	12 nM[1][2][6][7][8]	
	Human CRF2	>10,000 nM[1][2][6][7][8]	
Functional Inhibition (IC50)	CRF1	5.1 nM[7]	
Functional Antagonism (Ki)	oCRF-stimulated adenylate cyclase	12 nM[1][8]	
Selectivity	CRF1 vs. CRF2	>800-fold[7]	

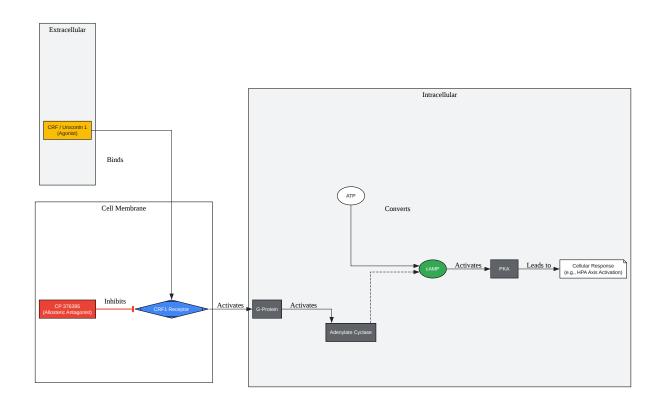
| Off-Target Activity | 40 other neurotransmitter receptors/ion channels | $>1 \mu M[1][8]$ |

Mechanism of Action and Signaling Pathway

The CRF1 receptor is a class B G-protein-coupled receptor (GPCR) primarily involved in the central nervous system's response to stress.[3][9] Upon binding of endogenous agonists like corticotropin-releasing factor (CRF), the receptor undergoes a conformational change, activating associated G-proteins. This typically stimulates adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of downstream signaling cascades like protein kinase A (PKA).[7]

CP 376395 functions as a negative allosteric modulator.[6] It binds to a site within the transmembrane domain of the CRF1 receptor, distinct from the orthosteric site where CRF binds.[3][7] This allosteric binding stabilizes an inactive conformation of the receptor, preventing agonist-induced G-protein coupling and subsequent signal transduction.[3] Notably, **CP 376395** exhibits biased antagonism, preferentially inhibiting the cAMP and ERK signaling pathways over the inositol phosphate (IP1) pathway.[7]





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CRF1 signaling and allosteric inhibition by CP 376395.

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline key methodologies for working with **CP 376395**.

CP 376395 can be prepared for intraperitoneal (i.p.) injection in rodents using a multi-solvent system to ensure solubility.

- Objective: To prepare a clear, injectable solution of CP 376395 at a concentration of ≥ 2.5 mg/mL.[1]
- Materials:



- CP 376395 hydrochloride
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl)
- Procedure:
 - Prepare a concentrated stock solution of CP 376395 in DMSO (e.g., 25 mg/mL).
 - For the final working solution, add each solvent sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][10]
 - Example for 1 mL final solution: a. Start with 400 μL of PEG300 in a sterile microfuge tube.
 b. Add 100 μL of the 25 mg/mL DMSO stock solution and mix thoroughly. c. Add 50 μL of Tween-80 and mix until the solution is homogenous. d. Add 450 μL of saline to reach the final volume of 1 mL.
 - Vortex the final solution. If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.
 - It is recommended to prepare this working solution fresh on the day of use.

This assay determines the functional antagonism of **CP 376395** by measuring its ability to inhibit agonist-stimulated cAMP production.

- Objective: To quantify the inhibitory constant (Ki) of CP 376395 at the CRF1 receptor.
- General Protocol:
 - Cell Culture: Utilize a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

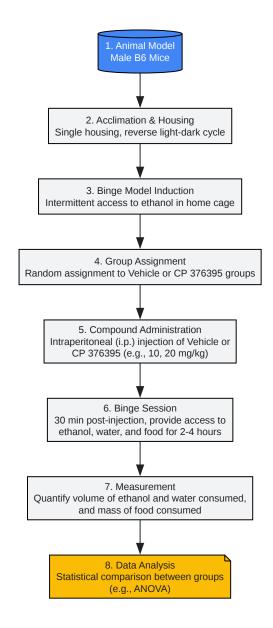


- Compound Preparation: Prepare serial dilutions of CP 376395 in an appropriate assay buffer.
- Assay Procedure: a. Plate the CRF1-expressing cells in a suitable format (e.g., 96-well plate). b. Pre-incubate the cells with varying concentrations of CP 376395 for a defined period (e.g., 15-30 minutes). c. Stimulate the cells with a fixed concentration of a CRF agonist (e.g., ovine CRF) at its EC₈₀ concentration. d. Include control wells: baseline (no agonist), and maximum stimulation (agonist only).
- cAMP Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
- o Data Analysis: Plot the cAMP concentration against the logarithm of the **CP 376395** concentration. Fit the data to a four-parameter logistic equation to determine the IC₅o value. Convert the IC₅o to a Ki value using the Cheng-Prusoff equation.

This model is used to assess the role of CRF1 signaling in binge-like alcohol consumption.[1]

- Objective: To evaluate the effect of **CP 376395** on ethanol, water, and food intake.[1][8]
- Workflow:





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Workflow for the Drinking-in-the-Dark (DID) experiment.

Summary of In Vivo Efficacy

CP 376395 has demonstrated efficacy in various preclinical models, highlighting its potential to modulate stress-related behaviors.

Table 3: Selected In Vivo Study Results



Animal Model	Dosing	Key Findings	Reference
Male B6 Mice	10-20 mg/kg, i.p.	Dose-dependently attenuated water and food intake; attenuated ethanol intake but not preference in a binge-drinking model.	[1][8][11]
Rats	17.8 mg/kg	Inhibited CRF-induced increases in the acoustic startle response.	[7]
Rats	10 mg/kg	Reduced ethanol consumption in an intermittent access schedule.	[7]

| Mice | 1.5 and 3 nmol (intramedial prefrontal cortex injection) | Increased open arm entries and time in the elevated plus maze, indicating anxiolytic-like effects. |[7] |

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- To cite this document: BenchChem. [CP 376395: A Technical Guide for Neuroscience Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663366#cp-376395-for-neuroscience-research]

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